T Aslan,
E M Guler,
A Cakir,
T Dundar,
A S Gulgec,
O Huseyinbas,
M Celikten,
G Coban,
I N Hakyemez,
A Kocyigit,
B Durdu
PMID: 33577057
DOI:
10.26355/eurrev_202101_24671
Abstract
Colistin is a potent antibiotic which is mainly preferred in the treatment of multidrug-resistant (MDR) gram-negative bacilli. However, due to the increased risk of acute kidney injury following its use, the clinical application is limited. This nephrotoxicity is known to be induced by oxidative stress and related inflammation. In this study on rats, potent antioxidants Dexpanthenol (DEX) and Ascorbic acid (Vit C) have been administered in combination with Colistin to find out whether they would weaken Colistin's nephrotoxic effects.
Inflammation biomarkers were studied with enzyme-linked immunosorbent assay (ELISA) kits, and oxidative stress biomarkers were studied with different photometric methods in blood and tissue samples taken after treatment with DEX and Vit C in rats with colistin nephrotoxicity. In addition, inflammation and necrosis in the kidney tissues were examined pathologically.
It has been observed in the serum and tissue samples that DEX and Vit C decrease oxidative stress and inflammation biomarkers, therefore acting as nephroprotective agents.
These compounds have been found to ameliorate the nephrotoxic effects of Colistin, which were demonstrated in the rats treated with Colistin, as well as the combinations.
Sara Jiménez-Jiménez,
Georgiana Amariei,
Karina Boltes,
María Ángeles García,
María Luisa Marina
PMID: 33535114
DOI:
10.1016/j.chroma.2021.461919
Abstract
The first CE methodology enabling the enantiomeric separation of panthenol was developed in this work. Electrokinetic chromatography with cyclodextrins (CD-EKC) was the CE mode employed for this purpose. The effect of different experimental variables such as the nature and concentration of the cyclodextrin, the temperature and the separation voltage was investigated. The best enantiomeric separation was obtained with 25 mM (2-carboxyethyl)-β-CD (CE-β-CD) in 100 mM borate buffer (pH 9.0), with a separation voltage of 30 kV and a temperature of 30 °C. Under these conditions, an enantiomeric resolution of 2.0 in an analysis time of 4.2 min was obtained, being the biologically active enantiomer d-panthenol (dexpanthenol) the second-migrating enantiomer. The analytical characteristics of the method were evaluated in terms of precision, accuracy, selectivity, linearity, LOD, and LOQ, showing a good performance for the quantitation of dexpanthenol in cosmetic and pharmaceutical formulations. The enantiomeric impurity (L-panthenol) could be detected at a 0.1% level with respect to the majority enantiomer, allowing to accomplish the requirements of the ICH guidelines. The method was also successfully applied to study the stability of panthenol under abiotic and biotic conditions and its toxicity on non-target organisms (the aquatic plant Spirodela polyrhiza).
Ömer Kutlu,
Ahmet Metin
PMID: 32960484
DOI:
10.1111/jocd.13729
Abstract
There are only a few drugs that have been used for the treatment of female pattern hair loss (FPHL).
Through use of the Dermatologic Life Quality Index (DLQI) and a modified hair growth questionnaire, we aimed to evaluate the effect of dexpanthenol (DXP) as a new option for FPHL.
Women who received 500 mg intramuscular DXP weekly for FPHL were included in this study. They were evaluated in terms of DLQI and laboratory characteristics, before and after DXP treatment, and were examined with a modified hair growth questionnaire.
Overall satisfaction with the appearance of the hair was described by the patients as 57.1% " I am satisfied," 28.6% "I am very satisfied," and 14.3% "I am neutral (neither satisfied nor dissatisfied)." There was a statistical difference between the mean DLQI scores before and after DXP treatment (P < .001). No statistical difference was found in the laboratory characteristics of the patients before and after DXP treatment (P > 0.05). No side effect was reported during DXP treatment.
Dexpanthenol is a safe and novel drug that may increase the quality of life in patients with FPHL.
Wiktor Kasprzyk,
Tomasz Świergosz,
Filip Koper
PMID: 33182251
DOI:
10.3390/ijms21218386
Abstract
Herein, a novel fluorescent method for the determination of d-panthenol (DP) level in solutions with no separate hydrolysis step has been revealed based on the utilization of citric acid (CA) as a derivatizing agent. Consequently, the essential parameters of the derivatization process were established, resulting in the development of sensitive, repeatable, and accurate determination of panthenol. The method was approved, and its usefulness in characterizing the concentration of DP in pharmaceutical formulations and selectivity in the determination of DP were validated. The chemical structure of the new fluorophore formulating in the reaction in DP with CA, i.e., 6-oxo-3,4-dihydro-2
,6
-pyrido[2,1-
][1,3]oxazine-8-carboxylic acid (ODPC), was elucidated using detailed NMR experiments: one-dimensional (
H,
C) as well as two-dimensional NMR spectra (
H-
H COSY,
H-
C HSQC,
H-
C HMBC,
H-
N HSQC,
H-
N HMBC).
Wei Li,
Qian Yu,
Zhong Shen,
Zhongxing Zhang,
Caixia Li,
Congying Li,
Zongzhou Wu,
Wei Zhang
PMID: 32378273
DOI:
10.1111/dth.13533
Abstract
L-M Sáez-Alcaide,
P Molinero-Mourelle,
J González-Serrano,
L Rubio-Alonso,
M-M Bornstein,
J López-Quiles
PMID: 32683390
DOI:
10.4317/medoral.23661
Abstract
The aim of this study was to evaluate and compare the postoperative effect of a topic gel containing chlorhexidine, chitosan, allantoine and dexpanthenol versus a placebo for pain and inflammation control after third molar surgery.
A gel combining 0.2% chlorhexdine, 0.5% chitosan, 5% dexpanthenol, 0.15% allantoin and 0.01% sodium saccharin was selected for this split mouth randomized controlled and double-blind trial including 36 patients with bilaterally and symmetrically impacted lower third molars. The teeth (n=72) were randomly divided into two groups before surgical removal: control group (CG; in which a placebo was given) and experimental group (EG). Swelling, trismus, postoperative pain, wound healing and complications were measured and recorded in order to evaluate differences between the placebo and experimental product.
Five patients suffered from an alveolitis in the CG (13.9%), and none in the study group (0%), but no statistically significant difference was found (p=0.063). From day 0 to day 7, trismus and swelling were significantly less pronounced in the EG, and wound healing was considered 'good' in 22.2% for the CG and 97.2% for the EG (p<0.001). Mean VAS scores during the seven postoperative days were statistically lower in the study (2.56±1,19) compared to the placebo group (3.25±1.6) (p=0.002). The mean consumption of analgesic pills during the first 92 hours was also statistically lower in the EG (0.26±0.51) in comparison to the CG (0.56±0.67) (p=0.003).
The use of an experimental gel containing chlorhexidine, chitosan, allantoine and dexpanthenol seems to significantly reduce postoperative pain, trismus and signs of inflammation. Future studies should further evaluate, if the gel is effective in dry socket preventing after third molar removal.
Mehmet Fatih Korkmaz,
Hakan Parlakpinar,
Mehmet Nuri Erdem,
Mehmet Fethi Ceylan,
Levent Ediz,
Emine Samdanci,
Ersoy Kekilli
PMID: 32297525
DOI:
10.1080/02688697.2020.1749984
Abstract
The aim of this study was to evaluate histopathological, functional and bone densitometry examinations of the beneficial effects of dexpanthenol (DEX) on nerve regeneration in a rat model of peripheral nerve crush injury.
Thirty adult Sprague-Dawley rats were divided equally into three groups. A crush injury was simulated in all rats by clamping the right sciatic nerve for one minute. In group 1, one day before the surgical procedure, 500 mg/kg DEX administered via intraperitoneally (ip) was initiated and continued three times in a week during the experiment period as 28 days. In group 2, rats received a dose of 10 mg/kg DEX to investigate possible effects of DEX alone. Group 3 served as the control (sciatic nerve injury) and was not given any drugs.
Performance was significantly lower in group 3 compared to the drug treatment groups during the rotarod test (30 rpm and 40 rpm) (
< 0.05). After a while, the rats which were able to remain on the rod was significantly lower in group 3 during the acceleration test (
< 0.05). Hot plate latency test results in group 3 were significantly lower when compared to the other groups (
< 0.05).
DEX appears to be useful as a supportive clinical agent for the treatment of pain and nerve damage.
Ömer Kutlu
PMID: 32255530
DOI:
10.1111/dth.13381
Abstract
Androgenetic alopecia also known as pattern alopecia, is a disorder characterized by the gradual onset of the conversion of terminal hairs into vellus hairs. Dexpanthenol has an anti-oxidative and anti-inflammatory effect and a cellular repair capability. We present nine male cases who had marked improvement after receiving only systemic dexpanthenol treatment for androgenetic alopecia.
Uta Thieme,
Karolina Müller,
Christoph Bergmann,
Bernward Bock,
Nadine Wurzer-Materna,
Taufik Shahab,
Florian Zeman,
Yvonne Eberhardt,
Gunnar Huppertz,
Michael Koller,
Peter Meiser
PMID: 32067777
DOI:
10.1016/j.anl.2020.01.008
Abstract
Limited data exist on the clinical benefits of nasal applications for moistening the nasal mucosa. We therefore investigated the effects of hyaluronic acid, hyaluronic acid plus dexpanthenol and isotonic saline nasal sprays in patients suffering from dry nose symptoms in an otorhinolaryngological outpatient setting.
240 patients were randomised into this prospective, three-armed clinical trial with two assessment points (baseline and 4 weeks later). Patients received either hyaluronic acid, hyaluronic acid plus dexpanthenol or isotonic saline nasal spray over a period of four weeks. Rhinitis Sicca Symptom Score (RSSS) was assessed as primary endpoint, and individual symptoms and tolerability of all treatments as secondary endpoints. Patient perceptions after first application of the allocated nasal spray were recorded using the Nasal Spray Sensory Scale. Treatment effects were analysed for each study arm first and subsequently compared against each other.
RSSS (hyaluronic acid: mean difference = 8.90 [98.33% CI = 7.34/10.45]; hyaluronic acid plus dexpanthenol: mean difference = 8.42 [98.33% CI = 6.91/9.94]; isotonic saline: mean difference = 8.94 [98.33% CI = 7.33/10.54]), individual symptoms and Endoscopy Score improved significantly (p < 0.001) in all treatment arms. Tolerability was assessed as "flawless" in more than 85% of all treatments, which is reflected in overall high rankings in the Nasal Spray Sensory Scale. Perception of nasal moisturisation was reported to be significantly higher in patients receiving hyaluronic acid plus dexpanthenol as compared to patients receiving hyaluronic acid or isotonic saline. No further significant differences were observed between the three treatments.
All three tested sprays (hyaluronic acid, hyaluronic acid plus dexpanthenol and isotonic saline) proved to be suitable treatments for patients suffering from dry nose symptoms. (DRKS-ID: DRKS00013357).
Rita Mencucci,
Eleonora Favuzza,
Paolo Bottino,
Costanza Mazzantini,
Elisa Zanotto,
Domenico E Pellegrini-Giampietro,
Elisa Landucci
PMID: 32980315
DOI:
10.1016/j.exer.2020.108269
Abstract
Antibiotic resistance is increasing even in ocular pathogens, therefore the interest towards antiseptics in Ophthalmology is growing. The aim of this study was to analyze the in vitro antimicrobial efficacy and the in vitro effects of an ophthalmic formulation containing hexamidine diisethionate 0.05%, polyhexamethylene biguanide (PHMB) 0.0001% disodium edetate (EDTA) 0.01%, dexpanthenol 5% and polyvinyl alcohol 1.25% (Keratosept, Bruschettini, Genova, Italy) on cultured human corneal and conjunctival cells. The in vitro antimicrobial activity was tested on Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Streptococcus pneumoniae, Streptococcus pyogenes and Streptococcus mitis. For each microbial strain 10 μL of a 0.5 MacFarland standardized bacterial inoculum were incubated at 25 °C with 100 μL of ophthalmic solution for up to 6 h. After different periods of time, samples were inoculated on blood agar with 5% sheep blood. Moreover, a 0.5 MacFarland bacterial inoculum was seeded in triplicate on Mueller-Hinton Agar or on Mueller-Hinton Fastidious Agar; then a cellulose disc soaked with 50 μL of ophthalmic solution was applied on the surface of agar and plates were incubated for 18 h at 37 °C, in order to evaluate the inhibition of bacterial growth around the disc. Human corneal and conjunctival epithelial cells in vitro were incubated for 5, 10 and 15 min with Keratosept or its components. The cytotoxicity was assessed through the release of cytoplasmic enzyme lactate dehydrogenase (LDH) into the medium immediately after exposure to the drugs; the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to evaluate the metabolic cell activity. Our results show that Keratosept ophthalmic solution gave an average logarithmic (log) reduction of bacterial load of 2.14 ± 0.35 within 6 h of exposure (p-value < 0.05 versus control saline solution). On agar plates, all microbial strains, excluding P. Aeruginosa, showed an inhibition zone of growth around the Keratosept-soaked discs. Keratosept and its components after 5 and 10 min did not show any cytotoxic effect on cultured corneal and conjunctival cells, and only after 15 min a significant reduction of cell viability and an increase of cytotoxicity compared to control (vehicle) was seen; dexpanthenol 5% and polyvinyl alcohol accelerated the wounding of corneal cells in vitro. In conclusion, Keratosept showed good antimicrobial activity on the tested strains; the ophthalmic solution and its components were safe and non-toxic for the corneal and conjunctival epithelial cells for 5 and 10 min at the concentrations analyzed, and dexpanthenol 5% and polyvinyl alcohol promoted the wounding of corneal cells.